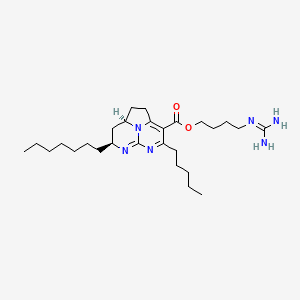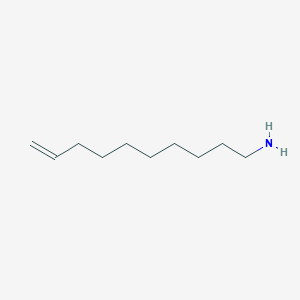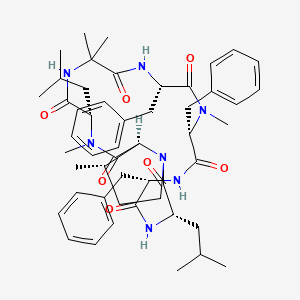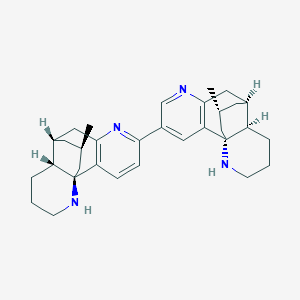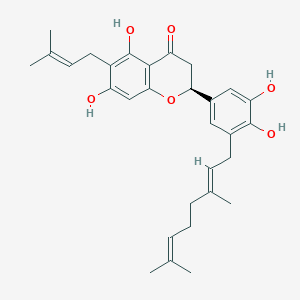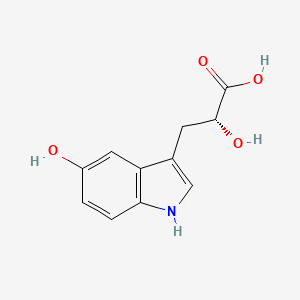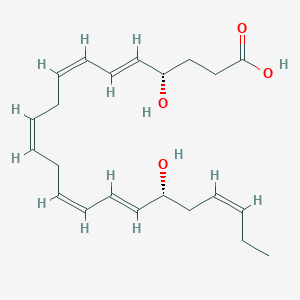
Artilide fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Artilide fumarate is a compound primarily developed for the treatment of cardiac arrhythmias. It is a small molecule drug with the molecular formula C23H38N2O7S. Initially developed by Pfizer Inc., it has been studied for its potential therapeutic effects in cardiovascular diseases .
Preparation Methods
The synthesis of artilide fumarate involves several steps, including the derivatization of a secondary alcohol group. One of the key synthetic routes involves the use of 1-naphthyl isocyanate to enhance the sensitivity of fluorescence detection. This method allows for the separation of enantiomers on a Pirkle column, which is essential for the quantitation in plasma and other biofluids . Industrial production methods typically involve reversed-phase achiral-chiral column-switching high-performance liquid chromatography (HPLC) separations .
Chemical Reactions Analysis
Artilide fumarate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Artilide fumarate has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in analytical chemistry for the separation and quantitation of enantiomers.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its antiarrhythmic properties and potential use in treating cardiac arrhythmias.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
Mechanism of Action
The mechanism of action of artilide fumarate involves its interaction with specific molecular targets in the cardiovascular system. It acts as a class III antiarrhythmic agent, which means it works by prolonging the action potential duration and refractory period in cardiac cells. This action helps to stabilize the cardiac rhythm and prevent arrhythmias .
Comparison with Similar Compounds
Artilide fumarate is structurally related to other antiarrhythmic agents such as ibutilide and d,l-sotalol. Compared to these compounds, this compound has shown unique properties in terms of its enantiomeric separation and quantitation. Similar compounds include:
Ibutilide: Another class III antiarrhythmic agent used for the treatment of atrial fibrillation and flutter.
d,l-Sotalol: A non-selective beta-adrenergic receptor blocker with class III antiarrhythmic properties. This compound’s unique ability to undergo enantiomeric separation makes it a valuable compound in analytical and medicinal chemistry
Properties
CAS No. |
133267-20-6 |
|---|---|
Molecular Formula |
C42H72N4O10S2 |
Molecular Weight |
857.2 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N-[4-[(1R)-4-(dibutylamino)-1-hydroxybutyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/2C19H34N2O3S.C4H4O4/c2*1-4-6-14-21(15-7-5-2)16-8-9-19(22)17-10-12-18(13-11-17)20-25(3,23)24;5-3(6)1-2-4(7)8/h2*10-13,19-20,22H,4-9,14-16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*19-;/m11./s1 |
InChI Key |
ZOFVDTOFQPSUIK-OMMCMWGNSA-N |
SMILES |
CCCCN(CCCC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.CCCCN(CCCC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CCCCN(CCCC)CCC[C@H](C1=CC=C(C=C1)NS(=O)(=O)C)O.CCCCN(CCCC)CCC[C@H](C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCCCN(CCCC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.CCCCN(CCCC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=CC(=O)O)C(=O)O |
Synonyms |
artilide artilide fumarate N-(4-(4-(dibutylamino)-1-hydroxybutyl)phenyl)methanesulfonamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1247164.png)

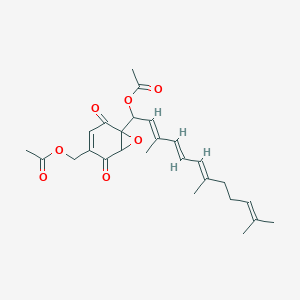
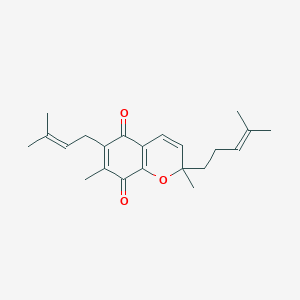
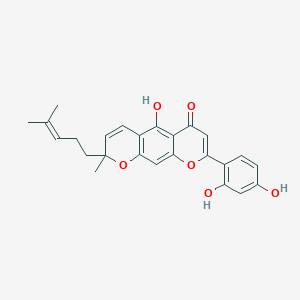
![(2S,4S,7R,8S,9S,12R,13R,16R,19S,20R)-2,9,13,19-tetramethyl-7-(4-methyl-2-oxopent-3-en-1-yl)-5,17-dioxahexacyclo[10.10.0.0^{2,9}.0^{4,8}.0^{13,20}.0^{16,19}]docos-1(22)-ene-6,18-dione](/img/structure/B1247172.png)
